molecular formula C16H18N2O2S B2826451 N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide CAS No. 2309603-06-1

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide

Cat. No. B2826451
CAS RN: 2309603-06-1
M. Wt: 302.39
InChI Key: CJNZJFWDJSKVEL-UHFFFAOYSA-N
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Description

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide, also known as MTPO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MTPO is a small molecule that belongs to the oxalamide family and has a molecular weight of 312.41 g/mol.

Scientific Research Applications

Anticancer Potential

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide has drawn attention for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, this compound demonstrated strong activity against HepG2 cells, making it a promising candidate for further investigation .

Antioxidant Activity

The compound’s radical-scavenging abilities have been evaluated using the ABTS assay. N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide exhibited significantly higher antioxidant activity than other related compounds. Its potential in combating oxidative stress warrants further exploration .

Molecular Docking Studies

Through molecular docking simulations, researchers found that the compound interacts favorably with specific amino acids (Arg184 and Lys179) within binding pockets. The binding score suggests its potential as a drug candidate, particularly for targeted therapies .

Novel Heterocyclic Synthesis

The compound serves as a key precursor for novel heterocyclic derivatives. Its reactions with various secondary amines (such as piperidine, morpholine, and piperazine) yield intriguing products, including acrylonitriles and pyrazoles. These derivatives hold promise for medicinal chemistry applications .

Hydrazine Derivatives

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide reacts with hydrazine to produce 4-(1H-benzo[d]imidazol-2-yl)diazenyl-1H-pyrazole-3,5-diamine. This behavior opens avenues for designing hydrazine-based compounds with potential biological activities .

Cyclic Ester Formation

Upon heating, the compound undergoes cyclization to form cyclic esters. These esters exhibit interesting properties and may find applications in drug development or materials science .

properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(2,12-8-9-21-10-12)11-17-14(19)15(20)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNZJFWDJSKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide

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